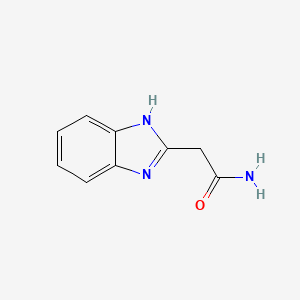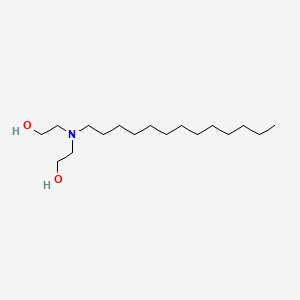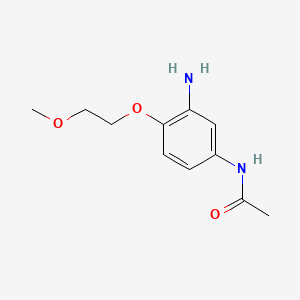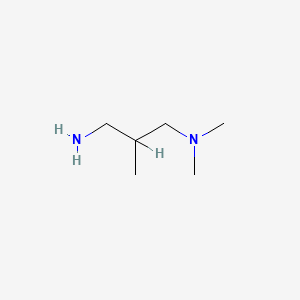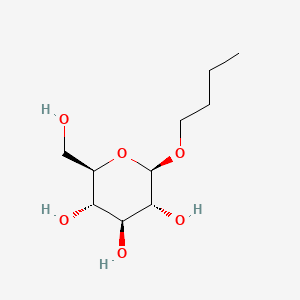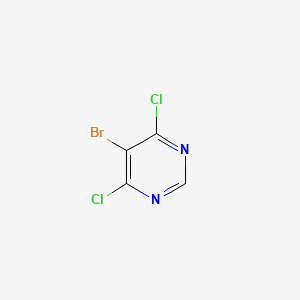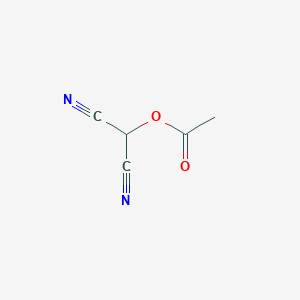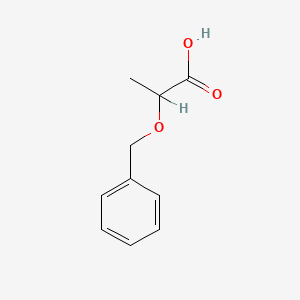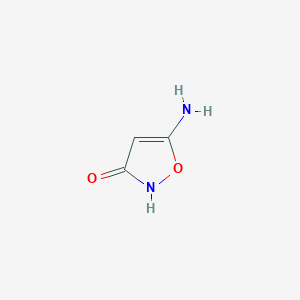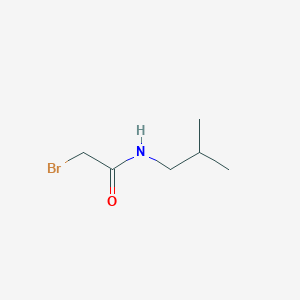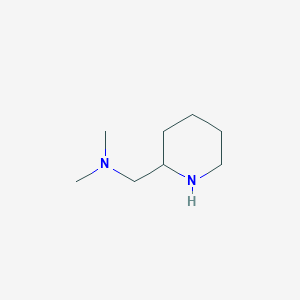
2-(二甲基氨基甲基)哌啶
描述
Dimethyl(piperidin-2-ylmethyl)amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a dimethylamino group attached to the piperidine ring at the second position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.
科学研究应用
Dimethyl(piperidin-2-ylmethyl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Dimethyl(piperidin-2-ylmethyl)amine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . The interaction of Dimethyl(piperidin-2-ylmethyl)amine with its targets would depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for drug design, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Dimethyl(piperidin-2-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form stable hydrophobic interactions with enzyme catalytic pockets, such as those of IKKβ (I-kappa-B kinase beta), which is involved in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This interaction can influence the enzyme’s activity, potentially leading to inhibition or modulation of the signaling pathway.
Cellular Effects
Dimethyl(piperidin-2-ylmethyl)amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with IKKβ can lead to the modulation of the NF-κB signaling pathway, which plays a crucial role in immune response, inflammation, and cell survival . Additionally, dimethyl(piperidin-2-ylmethyl)amine may impact gene expression by altering the transcriptional activity of NF-κB target genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of dimethyl(piperidin-2-ylmethyl)amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable hydrophobic interactions with their catalytic pockets. For instance, its interaction with IKKβ leads to the inhibition of the NF-κB signaling pathway . This inhibition can result in decreased transcriptional activity of NF-κB target genes, thereby modulating various cellular processes. Additionally, dimethyl(piperidin-2-ylmethyl)amine may influence gene expression by altering the binding of transcription factors to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl(piperidin-2-ylmethyl)amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that dimethyl(piperidin-2-ylmethyl)amine is relatively stable under normal storage conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to dimethyl(piperidin-2-ylmethyl)amine can lead to sustained inhibition of the NF-κB signaling pathway, resulting in long-term changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of dimethyl(piperidin-2-ylmethyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. As the dosage increases, its impact on enzyme inhibition and gene expression modulation becomes more pronounced . High doses of dimethyl(piperidin-2-ylmethyl)amine may lead to toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
Dimethyl(piperidin-2-ylmethyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo N-demethylation by cytochrome P450 enzymes, leading to the formation of primary and secondary amine metabolites . These metabolic transformations can influence the compound’s activity and duration of action. Additionally, dimethyl(piperidin-2-ylmethyl)amine may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of dimethyl(piperidin-2-ylmethyl)amine within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes by organic cation transporters or bind to plasma proteins for systemic distribution . These interactions can influence the localization and accumulation of dimethyl(piperidin-2-ylmethyl)amine within specific cellular compartments or tissues, thereby affecting its activity and function.
Subcellular Localization
Dimethyl(piperidin-2-ylmethyl)amine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in cellular signaling and gene expression . The subcellular localization of dimethyl(piperidin-2-ylmethyl)amine is essential for its ability to modulate cellular processes and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(piperidin-2-ylmethyl)amine typically involves the reaction of piperidine with formaldehyde and dimethylamine. One common method is the Mannich reaction, where piperidine reacts with formaldehyde and dimethylamine under acidic conditions to form the desired compound. The reaction can be represented as follows:
Piperidine+Formaldehyde+Dimethylamine→Dimethyl(piperidin-2-ylmethyl)amine
Industrial Production Methods: In industrial settings, the synthesis of Dimethyl(piperidin-2-ylmethyl)amine may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and solvents are carefully selected to facilitate the reaction and improve the overall process.
化学反应分析
Types of Reactions: Dimethyl(piperidin-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
相似化合物的比较
Piperidine: The parent compound, lacking the dimethylamino group.
N-Methylpiperidine: A derivative with a single methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness: Dimethyl(piperidin-2-ylmethyl)amine is unique due to the presence of both the piperidine ring and the dimethylamino group, which confer distinct chemical and biological properties
属性
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQYLBWVRBQOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291251 | |
| Record name | dimethyl(piperidin-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60717-51-3 | |
| Record name | 60717-51-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl(piperidin-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Piperidylmethyl)-dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


